Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide
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Overview
Description
Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide is a chemical compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming corresponding oxides.
Reduction: Reduction reactions may convert the hydrazide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its hydrazide group is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide would depend on its specific biological activity. Generally, hydrazides can act by inhibiting enzymes, binding to DNA, or interacting with cellular receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Pyrazine-2-carboxylic acid hydrazide
- 3-Hydroxy-4-methoxybenzaldehyde hydrazone
- Benzylidene hydrazides
Uniqueness
Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide is unique due to the combination of its pyrazine and benzylidene moieties, which may confer specific biological activities not found in other similar compounds
Properties
Molecular Formula |
C13H12N4O3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c1-20-12-3-2-9(6-11(12)18)7-16-17-13(19)10-8-14-4-5-15-10/h2-8,18H,1H3,(H,17,19)/b16-7+ |
InChI Key |
HKFPOMXISLDIPM-FRKPEAEDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
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